molecular formula C18H17N3OS B4181296 N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide

N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide

Cat. No. B4181296
M. Wt: 323.4 g/mol
InChI Key: KKTTVCOGWNBJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a promising drug candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide selectively inhibits JAK3, a member of the JAK family of non-receptor tyrosine kinases. JAK3 plays a critical role in the signaling pathway of cytokines such as interleukin-2 (IL-2), which are involved in the immune response. By inhibiting JAK3, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide reduces the production of pro-inflammatory cytokines such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide also inhibits the activation and proliferation of T cells, which play a key role in autoimmune diseases. In clinical trials, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to reduce the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has several advantages as a tool for research in autoimmune diseases. It is a selective inhibitor of JAK3, which allows for the specific targeting of the immune response without affecting other signaling pathways. N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide also has good oral bioavailability and a long half-life, which makes it suitable for use in animal models and clinical trials. However, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has some limitations as a research tool. It can have off-target effects on other JAK family members, which can complicate the interpretation of results. Additionally, the high cost of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide can be a barrier to its use in research.

Future Directions

There are several future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide. One area of interest is the development of more selective JAK3 inhibitors with fewer off-target effects. Another area is the study of the long-term effects of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide on the immune system and other signaling pathways. Finally, the use of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide in combination with other drugs for the treatment of autoimmune diseases is an area of active research.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models of autoimmune diseases, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to reduce inflammation and prevent tissue damage. In clinical trials, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-11-9-12(2)20-18(19-11)21-17(22)15-10-23-13(3)16(15)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTTVCOGWNBJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CSC(=C2C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-phenylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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